6-(1-Hydroxyethyl)picolinonitrile
Description
6-(1-Hydroxyethyl)picolinonitrile is a pyridine derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 6-position of the pyridine ring and a nitrile (-CN) group at the 2-position. The hydroxyethyl group enhances hydrogen-bonding capacity and solubility in polar solvents compared to alkyl or aryl substituents, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4,6,11H,1H3 |
InChI Key |
KICMFDBFBXMXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is a stepwise and one-pot process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyridines.
Scientific Research Applications
6-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The hydroxyethyl group in 6-(1-Hydroxyethyl)picolinonitrile confers higher water solubility compared to methylthio or benzyloxy analogs but lower than the hydroxymethyl derivative due to increased alkyl chain length .
- Reactivity : The hydroxyl group enables esterification or glycosylation, distinguishing it from inert alkyl groups (e.g., methyl) or redox-active thioethers .
- Bioactivity: Aminomethyl and methylthio analogs exhibit stronger antimicrobial activity, suggesting the hydroxyethyl derivative may require structural optimization for similar potency .
2.2 Positional Isomer Comparisons
Positional isomers of picolinonitriles demonstrate how substitution patterns alter properties:
- 4-Chloro-6-(hydroxymethyl)picolinonitrile: Chlorine at the 4-position increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to hydroxyethyl derivatives .
2.3 Functional Group Bioisosterism
- 6-(Tetrazol-5-yl)picolinonitrile: The tetrazole ring acts as a carboxylic acid bioisostere, enabling receptor interactions similar to hydroxyethyl derivatives but with improved metabolic stability .
- 6-Trifluoroacetylpicolinonitrile: The trifluoroacetyl group enhances electron-withdrawing effects, favoring reactions like hydrolysis over hydroxyethyl’s hydrogen-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
